3-(1-Methyl-3-piperidinyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(1-Methyl-3-piperidinyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolo-thiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-3-piperidinyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 1-naphthylamine with 1-methyl-3-piperidinyl isothiocyanate to form an intermediate thiourea derivative. This intermediate is then cyclized using hydrazine hydrate to yield the desired triazolo-thiadiazole compound. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-3-piperidinyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and naphthyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced triazolo-thiadiazole derivatives.
Substitution: Formation of substituted triazolo-thiadiazole derivatives with various functional groups.
Scientific Research Applications
3-(1-Methyl-3-piperidinyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: The compound can be used in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: The compound can serve as a precursor for the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-3-piperidinyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. Additionally, it can interact with cell membrane receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Methyl-3-piperidinyl)-6-(1-phenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-(1-Methyl-3-piperidinyl)-6-(1-benzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-(1-Methyl-3-piperidinyl)-6-(1-tolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
3-(1-Methyl-3-piperidinyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its naphthyl moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its biological activity and chemical reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H19N5S |
---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
3-(1-methylpiperidin-3-yl)-6-naphthalen-1-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H19N5S/c1-23-11-5-8-14(12-23)17-20-21-19-24(17)22-18(25-19)16-10-4-7-13-6-2-3-9-15(13)16/h2-4,6-7,9-10,14H,5,8,11-12H2,1H3 |
InChI Key |
YYKQYGHICBWCIT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)C2=NN=C3N2N=C(S3)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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